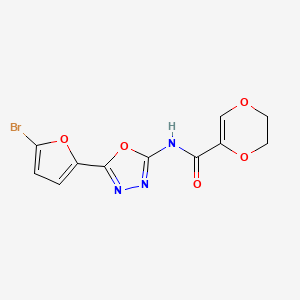

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

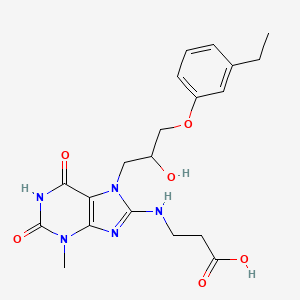

The compound is a complex organic molecule that contains several functional groups, including a bromofuran, an oxadiazole, and a dioxine group. These groups are common in many pharmaceuticals and synthetic organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromofuran and oxadiazole rings would likely contribute to the compound’s aromaticity, while the dioxine group could potentially introduce some strain into the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromine atom could potentially increase the compound’s density and boiling point compared to similar compounds without a halogen .Scientific Research Applications

Synthesis and Antitumor Activity

A study by Bakare (2021) detailed the synthesis of nitrogen heterocycles containing the carboxamide moiety, evaluated for their anticancer activity against the MCF-7 cell line. One compound demonstrated potent cytotoxic activity and induced cell cycle arrest at the G1 phase with apoptosis-inducing activity (Bakare, 2021).

Antimicrobial Activity

Sanjeeva et al. (2021) designed, synthesized, and characterized benzofuran-oxadiazole derivatives for antimicrobial activity evaluation. These derivatives showed potential antimicrobial properties, highlighting the significance of benzofuran-oxadiazole hybrids in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including synthesis from bromofuran derivatives, demonstrated strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Antiviral Activity

Pratap and Yarovenko (2000) explored the synthesis of 3-(β-D-Ribofuranosyl)-1,2,4-oxadiazole-5-carboxamide for antiviral activity. However, the compound did not show significant activity against herpes simplex virus type-I (HSV-I) and Semliki Forest virus (SFV), suggesting limitations in its antiviral application (Pratap & Yarovenko, 2000).

Electrochemical, Photocatalytic, and Magnetic Properties

Li et al. (2020) studied octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, revealing their better electrocatalytic activities, including reduction properties of inorganic bromate, nitrite, and hydrogen peroxide, and oxidation properties of ascorbic acid. These findings demonstrate the diverse potential applications of such compounds in catalysis and material science (Li et al., 2020).

Synthesis and Reactivity

Aleksandrov and El’chaninov (2017) focused on the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the compound's versatility in chemical synthesis and potential applications in developing new chemical entities (Aleksandrov & El’chaninov, 2017).

Future Directions

properties

IUPAC Name |

N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O5/c12-8-2-1-6(19-8)10-14-15-11(20-10)13-9(16)7-5-17-3-4-18-7/h1-2,5H,3-4H2,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBKIQQWLYPFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate](/img/structure/B2553996.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2553997.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2554001.png)

![N-methyl-N-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2554006.png)

![2-[2-[(2,4-dichlorophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B2554007.png)

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)